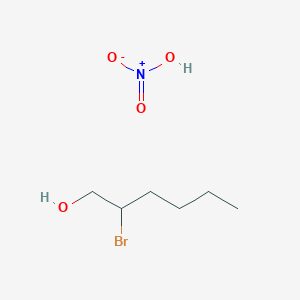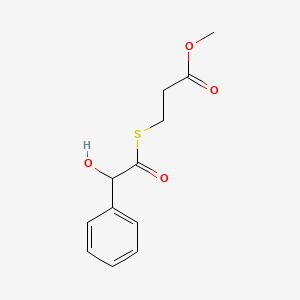![molecular formula C16H11N5O2 B14507878 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione CAS No. 63407-78-3](/img/structure/B14507878.png)
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core with a phenyldiazenyl group, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and quinazoline derivatives under specific conditions. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst can yield the desired imidazoquinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce aniline derivatives .
Applications De Recherche Scientifique
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase I, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell growth and proliferation . The compound may also interact with other cellular targets, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoquinazolines: These compounds share the imidazoquinazoline core and exhibit similar biological activities.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the imidazoquinazoline structure and show comparable pharmacological properties.
Imidazothiazines: These compounds contain a sulfur atom in the ring structure and have distinct biological activities.
Uniqueness
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is unique due to the presence of the phenyldiazenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile .
Propriétés
Numéro CAS |
63407-78-3 |
|---|---|
Formule moléculaire |
C16H11N5O2 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
3-phenyldiazenyl-1,3-dihydroimidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H11N5O2/c22-14-13(20-19-10-6-2-1-3-7-10)21-15(23)11-8-4-5-9-12(11)17-16(21)18-14/h1-9,13H,(H,17,18,22) |
Clé InChI |
YMUYILUWPQEUCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2C(=O)NC3=NC4=CC=CC=C4C(=O)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


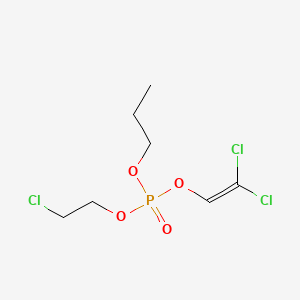
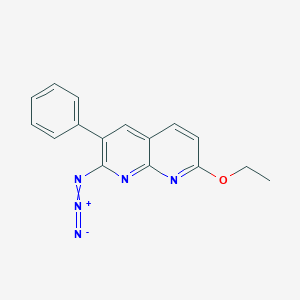

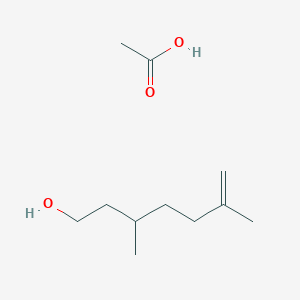

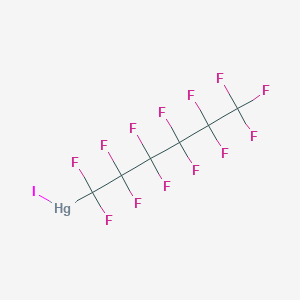
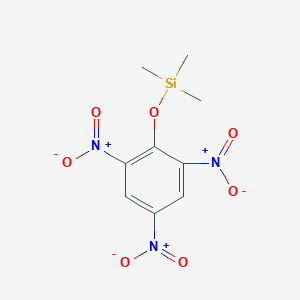
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
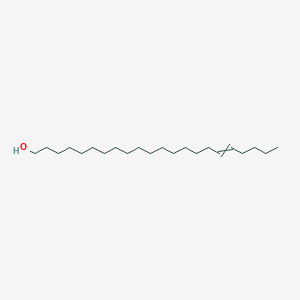

![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
